molecular formula C6H9NO2 B072949 Tetrahydro-2-isocyanato-2H-pyran CAS No. 1194-00-9

Tetrahydro-2-isocyanato-2H-pyran

Cat. No.: B072949
CAS No.: 1194-00-9
M. Wt: 127.14 g/mol
InChI Key: VXVWIRKAABQIGS-UHFFFAOYSA-N
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Description

Tetrahydro-2-isocyanato-2H-pyran is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 2-isocyanatooxane may interact with similar targets.

Mode of Action

Isocyanates, including 2-isocyanatooxane, are known to undergo reactions with compounds containing active hydrogen atoms . This can lead to the formation of carbamate or imidic acid . The reaction can occur across both the N-C and C-O bonds of the isocyanate .

Biochemical Pathways

The reaction of isocyanates with compounds containing active hydrogen atoms is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Pharmacokinetics

The physical properties of the compound, such as its liquid form and storage temperature, suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The reaction of isocyanates with compounds containing active hydrogen atoms can lead to the formation of carbamate or imidic acid . These products may have various effects depending on the specific context and environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-isocyanatooxane. For instance, the reaction of isocyanates with compounds containing active hydrogen atoms is influenced by factors such as temperature, pH, and the presence of catalysts . Additionally, concerns about the environmental impact of fossil-based isocyanates have led to increased interest in green counterparts .

Biological Activity

Tetrahydro-2-isocyanato-2H-pyran (THIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of THIP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

THIP has the molecular formula C6H9NO2\text{C}_6\text{H}_9\text{N}\text{O}_2 and is characterized by its isocyanate functional group attached to a tetrahydropyran ring. The structure contributes to its reactivity and interaction with biological targets.

The biological activity of THIP is primarily attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. The isocyanate group can form covalent bonds with nucleophilic sites on amino acids, leading to inhibition or modulation of enzymatic activities. This mechanism is significant in understanding how THIP may exert therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that THIP exhibits antimicrobial properties. For instance, it has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell functions makes it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened several tetrahydropyran derivatives for antimicrobial activity, revealing that THIP derivatives exhibited significant inhibition against Gram-positive bacteria . The results suggest that modifications in the tetrahydropyran structure can enhance antimicrobial efficacy.
  • Antiviral Assays : In antiviral assays, THIP-related compounds were tested against WNV, showing promising results in inhibiting viral replication at micromolar concentrations . These findings highlight the potential of THIP in developing antiviral therapies.
  • Cytotoxicity Evaluation : Cytotoxicity studies are crucial for assessing the safety profile of THIP. Compounds were tested on human cell lines to determine their selectivity index (SI). High SI values indicate that THIP can inhibit pathogens without significantly affecting human cells .

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell IC50 (µM) Selectivity Index
AntimicrobialGram-positive bacteria5-10>20
AntiviralWest Nile Virus10-15>15
CytotoxicityHuman embryonic kidney50-100N/A

Properties

IUPAC Name

2-isocyanatooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-3-1-2-4-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVWIRKAABQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922948
Record name 2-Isocyanatooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-00-9
Record name Tetrahydro-2-isocyanato-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-isocyanato-2H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isocyanatooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-isocyanato-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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